![molecular formula C21H16N2O2S B2461191 N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide CAS No. 896353-28-9](/img/structure/B2461191.png)
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide
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Description
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide, also known as PBOX-15, is a small molecule compound that has been synthesized and studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Anticancer Activity
A series of benzamide derivatives, including compounds related to N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide, have been synthesized and evaluated for their anticancer activities. These compounds showed significant efficacy against multiple cancer cell lines, including breast, lung, colon, and ovarian cancers. Notably, some derivatives exhibited higher anticancer activities than etoposide, a reference drug, highlighting their potential as therapeutic agents in oncology (Ravinaik et al., 2021).
Antimicrobial Properties
New benzamide derivatives have also demonstrated promising antimicrobial properties. Specifically, compounds bearing fluorine atoms and thiazole or thiazolidine rings showed significant activity against both gram-positive and gram-negative bacteria, as well as fungal strains. This suggests their potential application in developing new antimicrobial agents (Desai et al., 2013).
Synthetic Methodologies
Research has also focused on the synthesis of oxazole derivatives through copper-catalyzed intramolecular cyclization of functionalized enamides, including those related to the compound . These methodologies offer efficient routes to synthesize various oxazole derivatives, which are valuable in medicinal chemistry and material science (Vijay Kumar et al., 2012).
Catalytic Applications
The compound and its derivatives have been used to design catalysts for oxidation and transfer hydrogenation reactions. Specifically, complexes involving benzamide derivatives have shown efficiency in catalyzing the oxidation of alcohols and the transfer hydrogenation of ketones, indicating their utility in synthetic organic chemistry (Saleem et al., 2013).
Gelation Behavior
N-(Thiazol-2-yl)benzamide derivatives have been studied for their gelation properties, with a focus on understanding the influence of methyl functionality and S⋯O interactions. This research has implications for the development of new materials with specific properties, such as those required for drug delivery systems or novel soft materials (Yadav & Ballabh, 2020).
properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-26-17-12-8-14(9-13-17)20(24)22-16-10-6-15(7-11-16)21-23-18-4-2-3-5-19(18)25-21/h2-13H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOWGCRLJRDVNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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